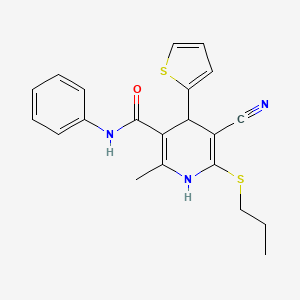
2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate, also known as CMCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMCT is a heterocyclic organic compound that contains a chloro group, a morpholine ring, a thiocarbonyl group, and a biphenylcarboxylate group.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate involves its ability to bind to proteins and nucleic acids. 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate binds to proteins through its thiocarbonyl group and to nucleic acids through its biphenylcarboxylate group. The binding of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate to proteins and nucleic acids results in a change in the fluorescence intensity of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate, which can be used to study the interactions between 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate and its targets.
Biochemical and Physiological Effects:
2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not affect cell viability or proliferation. 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate has been used in live-cell imaging studies, where it has been shown to be a useful tool for monitoring protein localization and dynamics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate in lab experiments include its high sensitivity, specificity, and selectivity. 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate is also easy to use and can be used in a variety of experimental conditions. However, the limitations of using 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate include its limited solubility in aqueous solutions and its susceptibility to photobleaching.
Direcciones Futuras
There are several future directions for the use of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate in scientific research. One potential direction is the development of new 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate derivatives with improved solubility and photostability. Another direction is the use of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate in the study of membrane proteins and lipid-protein interactions. 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate can also be used in the study of intracellular signaling pathways and drug discovery. Overall, 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate has the potential to be a valuable tool in various scientific research fields.
Métodos De Síntesis
The synthesis of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate involves the reaction between 2-chloro-4-nitrophenyl 4-biphenylcarboxylate and morpholine-4-carbothioamide in the presence of a reducing agent. The reaction yields 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate as a yellow solid with a melting point of 190-192°C.
Aplicaciones Científicas De Investigación
2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate has been widely used as a fluorescent probe in various scientific research fields. It has been used as a fluorescent probe for proteins, nucleic acids, and lipids. 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate has also been used in the study of enzyme kinetics, protein-ligand interactions, and drug discovery.
Propiedades
IUPAC Name |
[2-chloro-4-(morpholine-4-carbothioyl)phenyl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3S/c25-21-16-20(23(30)26-12-14-28-15-13-26)10-11-22(21)29-24(27)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGICTCANFSHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl biphenyl-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-cyclopentyl-1-piperazinyl)carbonyl]-2-(4-methoxybenzyl)-1,3-benzoxazole](/img/structure/B4962869.png)
![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B4962878.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B4962883.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962890.png)
![2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4962892.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4962895.png)


![2-(2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4962905.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962913.png)
![3-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962934.png)
![7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one](/img/structure/B4962943.png)
![N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4962952.png)